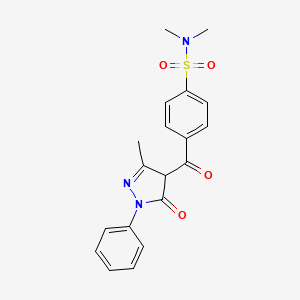

N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various protein targets

Mode of Action

It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The compound’s interaction with its target could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in oxidative stress . The compound’s interaction with its target could lead to downstream effects on these pathways, potentially altering cellular processes.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Similar compounds have been shown to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Actividad Biológica

N,N-Dimethyl-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)benzenesulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C19H20N4O3S

It features a sulfonamide group attached to a pyrazole derivative, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Various research efforts have shown that compounds containing the pyrazole moiety exhibit significant cytotoxic effects against multiple cancer cell lines.

-

Cell Line Studies : The compound was evaluated against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. Results indicated that it possesses considerable cytotoxicity, with IC50 values comparable to standard chemotherapeutic agents like cisplatin .

Cell Line IC50 (μM) Reference Drug IC50 (μM) HepG2 5.35 3.78 A549 8.74 6.39 - Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit key inflammatory mediators:

-

Inhibition Studies : In vitro studies have demonstrated that related compounds exhibit inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, some derivatives showed IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Compound IC50 (μg/mL) Standard (Diclofenac) Compound A 60.56 54.65 Compound B 57.24 54.65 - Selectivity Index : The selectivity index for COX-2 inhibition was notably high, suggesting potential for developing safer anti-inflammatory agents from this class of compounds .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Synthesis and Evaluation : A comprehensive study synthesized various derivatives and evaluated their biological activities, confirming significant anticancer and anti-inflammatory properties .

- Comparative Analysis : Comparative studies with other known pyrazole derivatives indicate that this compound may offer enhanced efficacy in targeting specific cancer types while maintaining lower toxicity profiles against normal cells .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The sulfonamide moiety is known for its ability to interact with various biological targets, making it a candidate for the development of novel anticancer therapies.

- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines, including colon, breast, and cervical cancers. The mechanism involves inducing apoptosis in cancer cells, which is crucial for effective cancer treatment .

-

Case Studies :

- In one study, derivatives of benzenesulfonamide were synthesized and evaluated for their anticancer properties. The results indicated that specific structural modifications significantly enhanced their cytotoxic activity against human cancer cell lines such as HCT-116 and MCF-7 .

- Another investigation focused on molecular hybrids containing the sulfonamide structure, revealing promising results in terms of apoptotic effects on cancer cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

- Enzyme Targeting : N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)benzenesulfonamide has shown selective inhibition against carbonic anhydrase IX (CA IX), with reported IC50 values ranging from 10.93 to 25.06 nM. This selectivity is crucial as CA IX is often overexpressed in tumors .

- Therapeutic Potential : The inhibition of CA IX can lead to reduced tumor acidity and improved efficacy of concurrent therapies, making this compound a valuable addition to cancer treatment regimens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

- Molecular Modifications : Variations in substituents on the aromatic rings and sulfonamide groups have been explored to enhance biological activity. For example, modifications at the 4-position of the benzenesulfonamide have been linked to improved anticancer properties .

- Computational Studies : Quantitative structure–activity relationship (QSAR) models have been employed to predict the activity of new derivatives based on their structural features. These models assist in guiding the design of more potent compounds .

Summary Table of Applications

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrazole ring and carbonyl group undergo oxidation under acidic conditions. Potassium permanganate (KMnO₄) selectively oxidizes the dihydro-pyrazole moiety to form aromatic pyrazole derivatives while preserving the sulfonamide group.

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ in acidic medium | N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-1H-pyrazole-4-carbonyl)benzenesulfonamide |

Reduction Reactions

The ketone group in the 5-oxo-pyrazole subunit is susceptible to reduction. Sodium borohydride (NaBH₄) in methanol reduces the carbonyl to a secondary alcohol without affecting the sulfonamide or pyrazole rings.

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Reduction | NaBH₄ in methanol | N,N-dimethyl-4-(3-methyl-5-hydroxy-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)benzenesulfonamide |

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic substitution reactions. Sodium methoxide (NaOMe) in methanol replaces the dimethylamine group with methoxy derivatives under mild conditions .

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Substitution | NaOMe in methanol | 4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbonyl)-N-methoxybenzenesulfonamide |

Condensation with Hydrazines

The carbonyl group reacts with hydrazines to form hydrazone derivatives. For example, 4-sulfonamidophenyl hydrazine hydrochloride undergoes condensation in ethanol to yield fused pyrazole-sulfonamide hybrids .

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Condensation | Hydrazine hydrate in ethanol | N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4-(hydrazineylidene)-4,5-dihydro-1H-pyrazole)benzenesulfonamide |

Azo Coupling Reactions

The pyrazole ring facilitates azo dye formation via diazotization. Reaction with aryl diazonium salts produces intensely colored azo derivatives, as demonstrated in related sulfonamide-pyrazole systems .

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Azo coupling | Aryldiazonium chloride in HCl | 4-(3-methyl-5-oxo-1-phenyl-4-(phenyldiazenyl)-4,5-dihydro-1H-pyrazole)benzenesulfonamide |

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the pyrazole ring undergoes ring-opening followed by recombination. For instance, HCl in ethanol promotes rearrangement to form quinazolinone derivatives .

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Rearrangement | HCl in ethanol | N,N-dimethyl-4-(2-phenylquinazolin-4(3H)-one-3-carbonyl)benzenesulfonamide |

Metal Complexation

The sulfonamide and carbonyl groups act as ligands for transition metals. Coordination with Cu(II) or Zn(II) ions forms stable complexes, enhancing antibacterial activity in analogous compounds .

| Reaction Type | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Complexation | CuSO₄ in aqueous NaOH | [Cu(C₂₀H₁₈N₃O₄S)₂]·2H₂O (octahedral geometry) |

Key Mechanistic Insights

-

Sulfonamide Reactivity : The -SO₂N(CH₃)₂ group directs electrophilic substitution to the para position of the benzene ring .

-

Pyrazole Ring Stability : The 3-methyl-5-oxo substituent stabilizes the ring against electrophilic attack but allows nucleophilic modifications at the carbonyl site .

-

Steric Effects : Dimethylamine substituents on the sulfonamide limit steric accessibility, favoring reactions at the pyrazole-carbonyl junction .

Propiedades

IUPAC Name |

N,N-dimethyl-4-(3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-13-17(19(24)22(20-13)15-7-5-4-6-8-15)18(23)14-9-11-16(12-10-14)27(25,26)21(2)3/h4-12,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRBOGZANXWWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.